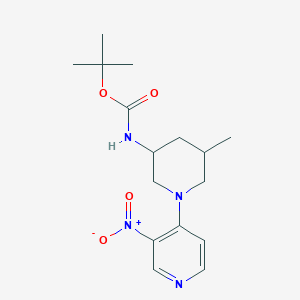

(3S,5R)-3-(Boc-amino)-5-methyl-1-(3-nitro-4-pyridyl)piperidine

Cat. No. B8355910

M. Wt: 336.39 g/mol

InChI Key: RZYYTLKFSSYXMI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09187486B2

Procedure details

tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting enantiomer), tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer). A racemic mixture of cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate (8.36 g, 39.0 mmol) (Preparation XXXIV, step 2) in 2-propanol (100 mL) was treated with 4-chloro-3-nitropyridine (5.11 g, 32.2 mmol, Alfa Aesar, Ward Hill, Mass.) and Et3N (16.3 mL, 117 mmol). The mixture was heated to 80° C. and stirred for 1.5 h. The reaction mixture was then concentrated under reduced pressure, treated with water and extracted with EtOAc (2×100 mL). The combined organic layers were dried over MgSO4, filtered and concentrated. The crude material was purified by silica gel chromatography (30-80% EtOAc in hexanes) to afford rac-tert-butyl (5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (3.11 g, 9.25 mmol, 24% yield) as a 76:24 ratio of cis:trans diastereomers. The mixture was purified by supercritical-fluid chromatography (Chiralcel OJ-H column (21×250 mm, 5 μm), 92% liquid CO2/8% EtOH (20 mM NH3), 70 mL/min). The crude material was repurified by supercritical-fluid chromatography (Chiralcel OZ-H column (21×250 mm, 5 μm), 85% liquid CO2/15% EtOH (20 mM NH3), 70 mL/min) to afford tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting peak) (900 mg, 14% yield), which eluted first from analytical supercritical-fluid chromatography (Chiralcel OZ-H column (4.6×150 mm, 5 μm), 85% liquid CO2/15% EtOH (0.1% diethylamine), 4 mL/min) and was obtained as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 7.02 (1 H, br. s.), 4.43 (1 H, br. s.), 3.89 (1 H, d, J=10.2 Hz), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=12.3 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.1 Hz), 1.84 (1 H, dd, J=11.2, 4.3 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=12.3 Hz), 0.92 (3 H, d, J=6.5 Hz); and tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer) (890 mg, 13.5% yield) eluted second analytical supercritical-fluid chromatography (same conditions as above) as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 6.94-7.07 (1 H, m), 4.42 (1 H, br. s.), 3.88 (1 H, br. s.), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=11.2 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.3 Hz), 1.84 (1 H, dd, J=11.1, 4.4 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=11.8 Hz), 0.92 (3 H, d, J=6.7 Hz).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate

Quantity

8.36 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C@H:2]1[CH2:7][N:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])[CH2:5][C@@H:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:3]1.ClC1C=CN=CC=1[N+]([O-])=O.CCN(CC)CC>CC(O)C>[CH3:1][CH:2]1[CH2:7][N:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])[CH2:5][CH:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1C[C@@H](CN(C1)C1=C(C=NC=C1)[N+](=O)[O-])NC(OC(C)(C)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1C[C@@H](CN(C1)C1=C(C=NC=C1)[N+](=O)[O-])NC(OC(C)(C)C)=O

|

Step Three

[Compound]

|

Name

|

cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate

|

|

Quantity

|

8.36 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

5.11 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=NC=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

16.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was then concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (2×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layers were dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by silica gel chromatography (30-80% EtOAc in hexanes)

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1CC(CN(C1)C1=C(C=NC=C1)[N+](=O)[O-])NC(OC(C)(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 9.25 mmol | |

| AMOUNT: MASS | 3.11 g | |

| YIELD: PERCENTYIELD | 24% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09187486B2

Procedure details

tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting enantiomer), tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer). A racemic mixture of cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate (8.36 g, 39.0 mmol) (Preparation XXXIV, step 2) in 2-propanol (100 mL) was treated with 4-chloro-3-nitropyridine (5.11 g, 32.2 mmol, Alfa Aesar, Ward Hill, Mass.) and Et3N (16.3 mL, 117 mmol). The mixture was heated to 80° C. and stirred for 1.5 h. The reaction mixture was then concentrated under reduced pressure, treated with water and extracted with EtOAc (2×100 mL). The combined organic layers were dried over MgSO4, filtered and concentrated. The crude material was purified by silica gel chromatography (30-80% EtOAc in hexanes) to afford rac-tert-butyl (5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (3.11 g, 9.25 mmol, 24% yield) as a 76:24 ratio of cis:trans diastereomers. The mixture was purified by supercritical-fluid chromatography (Chiralcel OJ-H column (21×250 mm, 5 μm), 92% liquid CO2/8% EtOH (20 mM NH3), 70 mL/min). The crude material was repurified by supercritical-fluid chromatography (Chiralcel OZ-H column (21×250 mm, 5 μm), 85% liquid CO2/15% EtOH (20 mM NH3), 70 mL/min) to afford tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (first eluting peak) (900 mg, 14% yield), which eluted first from analytical supercritical-fluid chromatography (Chiralcel OZ-H column (4.6×150 mm, 5 μm), 85% liquid CO2/15% EtOH (0.1% diethylamine), 4 mL/min) and was obtained as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 7.02 (1 H, br. s.), 4.43 (1 H, br. s.), 3.89 (1 H, d, J=10.2 Hz), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=12.3 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.1 Hz), 1.84 (1 H, dd, J=11.2, 4.3 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=12.3 Hz), 0.92 (3 H, d, J=6.5 Hz); and tert-butyl ((cis)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl)carbamate (second eluting enantiomer) (890 mg, 13.5% yield) eluted second analytical supercritical-fluid chromatography (same conditions as above) as a bright yellow crystalline solid upon evaporation of the solvent and drying. MS (ESI, pos. ion) m/z: 337.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.83 (1 H, s), 8.35 (1 H, d, J=6.1 Hz), 6.94-7.07 (1 H, m), 4.42 (1 H, br. s.), 3.88 (1 H, br. s.), 3.69 (1 H, br. s.), 3.09 (1 H, d, J=11.2 Hz), 2.57-2.73 (2 H, m), 2.09 (1 H, d, J=12.3 Hz), 1.84 (1 H, dd, J=11.1, 4.4 Hz), 1.47 (9 H, s), 1.01 (1 H, q, J=11.8 Hz), 0.92 (3 H, d, J=6.7 Hz).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate

Quantity

8.36 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C@H:2]1[CH2:7][N:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])[CH2:5][C@@H:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:3]1.ClC1C=CN=CC=1[N+]([O-])=O.CCN(CC)CC>CC(O)C>[CH3:1][CH:2]1[CH2:7][N:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])[CH2:5][CH:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH2:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1C[C@@H](CN(C1)C1=C(C=NC=C1)[N+](=O)[O-])NC(OC(C)(C)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1C[C@@H](CN(C1)C1=C(C=NC=C1)[N+](=O)[O-])NC(OC(C)(C)C)=O

|

Step Three

[Compound]

|

Name

|

cis- and trans-tert-butyl-(5-methylpiperidin-3-yl)carbamate

|

|

Quantity

|

8.36 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

5.11 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=NC=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

16.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was then concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (2×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layers were dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by silica gel chromatography (30-80% EtOAc in hexanes)

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1CC(CN(C1)C1=C(C=NC=C1)[N+](=O)[O-])NC(OC(C)(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 9.25 mmol | |

| AMOUNT: MASS | 3.11 g | |

| YIELD: PERCENTYIELD | 24% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |